dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate
Overview
Description
SD 1008: is a chemical compound known for its role as an inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. It has been identified as a promising therapeutic agent, particularly in the treatment of cancer, due to its ability to induce apoptosis in cell lines expressing constitutively active tyrosine-phosphorylated STAT3 .
Mechanism of Action
Target of Action
SD-1008, also known as (1R,5R,6R,7S)-rel-4-Oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylicacid6,7-dimethylester, primarily targets the JAK2/STAT3 signaling pathway . This pathway plays a crucial role in cell survival, proliferation, and apoptosis .
Mode of Action
SD-1008 inhibits the activation of STAT3, JAK2, and Src . It blocks the tyrosyl phosphorylation of these proteins, thereby disrupting their normal function .
Biochemical Pathways
The JAK2/STAT3 pathway is a key biochemical pathway affected by SD-1008 . By inhibiting this pathway, SD-1008 disrupts the normal cell signaling processes, leading to changes in cell behavior .
Result of Action
SD-1008 induces apoptosis in cell lines expressing constitutively active tyrosine-phosphorylated STAT3 . It also enhances apoptosis induced by Paclitaxel in ovarian cancer cells . This suggests that SD-1008 could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Biochemical Analysis
Biochemical Properties
SD 1008 plays a significant role in biochemical reactions. It inhibits the tyrosyl phosphorylation of STAT3, JAK2, and Src . This interaction with these enzymes and proteins affects various biochemical reactions and pathways.
Cellular Effects
SD 1008 has profound effects on various types of cells and cellular processes. It reduces STAT3-dependent luciferase activity . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of SD 1008 involves its direct inhibition of the JAK-STAT3 signaling pathway . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SD 1008 involves the preparation of 8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid dimethyl ester. The synthetic route typically includes the following steps:
Formation of the bicyclic core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Functional groups such as benzyl and ester groups are introduced through various organic reactions, including esterification and alkylation.
Industrial Production Methods: While specific industrial production methods for SD 1008 are not widely documented, the compound is generally produced in laboratory settings for research purposes. The production involves standard organic synthesis techniques, ensuring high purity and yield through methods such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: SD 1008 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the bicyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of SD 1008 with modified functional groups, which can be further explored for their biological activities .
Scientific Research Applications
SD 1008 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK2/STAT3 signaling pathway and its inhibition.
Biology: Employed in cell biology to investigate the effects of JAK2/STAT3 inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in enhancing the sensitivity of cancer cells to chemotherapy
Industry: Utilized in the development of new therapeutic agents targeting the JAK2/STAT3 pathway.
Comparison with Similar Compounds
AG490: Another JAK2 inhibitor with similar inhibitory effects on the JAK2/STAT3 pathway.
WP1066: A small molecule inhibitor targeting the JAK2/STAT3 pathway with potential anti-cancer properties.
Stattic: A selective inhibitor of STAT3 that prevents its activation and dimerization.
Uniqueness of SD 1008: SD 1008 is unique due to its high specificity and potency as a JAK2/STAT3 inhibitor. It has been shown to enhance the apoptotic effect of chemotherapy agents like paclitaxel in ovarian cancer cells, making it a valuable compound for combination therapy .
Properties
IUPAC Name |
dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-17(21)14-12-8-9-13(20)16(15(14)18(22)24-2)19(12)10-11-6-4-3-5-7-11/h3-9,12,14-16H,10H2,1-2H3/t12-,14-,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZQFEIRZQYUJQ-MIGQKNRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C=CC(=O)C(C1C(=O)OC)N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2C=CC(=O)[C@@H]([C@@H]1C(=O)OC)N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113978 | |
Record name | rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960201-81-4 | |
Record name | rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960201-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of SD-1008?
A: SD-1008 functions as a Janus kinase 2 (JAK2) inhibitor. [] It directly interacts with JAK2, hindering its autophosphorylation, a crucial step in the JAK-STAT signaling pathway. [] This pathway plays a significant role in cell survival and proliferation, particularly in various cancers.
Q2: How does SD-1008 impact downstream signaling after inhibiting JAK2?
A: By inhibiting JAK2, SD-1008 effectively reduces the phosphorylation of STAT3, a key downstream target of JAK2. [] This, in turn, leads to decreased levels of STAT3-dependent proteins like Bcl-XL and survivin, which are known to promote cell survival. [] Consequently, SD-1008 induces apoptosis (programmed cell death) in cancer cells. []
Q3: Has SD-1008 demonstrated any synergistic effects with existing cancer treatments?
A: Research indicates that SD-1008 can enhance the apoptotic effect of paclitaxel, a chemotherapy drug, in ovarian cancer cells. [] This suggests a potential for combination therapies utilizing SD-1008 to increase the efficacy of existing cancer treatments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.